molecular formula C14H19NO2Si B8296349 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-

1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-

Cat. No.: B8296349
M. Wt: 261.39 g/mol
InChI Key: SSALRUBUZKOTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)- is a useful research compound. Its molecular formula is C14H19NO2Si and its molecular weight is 261.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO2Si

Molecular Weight

261.39 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-2,3-dione

InChI

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-11-9-7-6-8-10(11)12(16)13(15)17/h6-9H,1-5H3

InChI Key

SSALRUBUZKOTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL flame dried round bottom flask equipped with a stir bar, tert-butyldimethylsilyl chloride (4.5 g, 30 mmol) is dissolved in 150 mL dichloromethane. To this solution, in a single portion, isatin (2.2 g, 15 mmol) and 4-dimethylaminopyridine (0.18 g, 1.5 mmol) are added. The flask is sealed with a rubber septum and purged with nitrogen. Triethylamine (6.3 mL, 45 mmol) is added in one portion through a syringe and mixture is allowed to stir for 24 h at 22° C. The volatiles are removed in vacuo and the resultant dark orange solid is purified by silica gel chromatography (hexanes to 1:1 hexanes:dichloromethane to dichloromethane) to afford an orange solid, which is recrystallized from hot EtOH (details below) to afford 14a (2.6 g, 9.9 mmol, 67% yield) as an orange crystalline solid. Please note that for long-term storage, N-tert-butyldimethylsilyl protected isatins should be kept under an inert atmosphere at −15° C. 1-(tert-Butyldimethylsilyl)indoline-2,3-dione (14a): M.p.=123-124° C. IR (neat): 2929 (w), 2853 (w), 1731 (s), 1603 (m), 1589 (m), 1463 (m), 1325 (m), 1252 (m), 1170 (m), 1139 (m), 927 (m), 835 (s), 796 (m), 752 (s), 686 (m), 466 (m), 424 (m) cm−1; 1H NMR (400 MHz, CDCl3): δ 7.63-7.61 (1H, m), 7.53-7.49 (1H, m), 7.10-7.03 (2H, m), 1.02 (9H, s), 0.56 (6H, s); 13C NMR (100 MHz, CDCl3): δ 184.2, 164.9, 155.4, 138.3, 125.6, 123.4, 120.0, 115.1, 26.4, 19.7, −3.3; HRMS Calcd for C14H20NO2Si [M+H]+: 262.12633. Found: 262.12608.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Yield
67%

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